N-Benzyl-2-(5-bromo-2-furoyl)hydrazinecarbothioamide
N-Benzyl-2-(5-bromo-2-furoyl)hydrazinecarbothioamide
Brand Name:
Vulcanchem
CAS No.:
438233-50-2
VCID:
VC0456826
InChI:
InChI=1S/C13H12BrN3O2S/c14-11-7-6-10(19-11)12(18)16-17-13(20)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18)(H2,15,17,20)
SMILES:
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=C(O2)Br
Molecular Formula:
C13H12BrN3O2S
Molecular Weight:
354.22g/mol
N-Benzyl-2-(5-bromo-2-furoyl)hydrazinecarbothioamide
CAS No.: 438233-50-2
Main Products
VCID: VC0456826
Molecular Formula: C13H12BrN3O2S
Molecular Weight: 354.22g/mol
CAS No. | 438233-50-2 |
---|---|
Product Name | N-Benzyl-2-(5-bromo-2-furoyl)hydrazinecarbothioamide |
Molecular Formula | C13H12BrN3O2S |
Molecular Weight | 354.22g/mol |
IUPAC Name | 1-benzyl-3-[(5-bromofuran-2-carbonyl)amino]thiourea |
Standard InChI | InChI=1S/C13H12BrN3O2S/c14-11-7-6-10(19-11)12(18)16-17-13(20)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18)(H2,15,17,20) |
Standard InChIKey | BPVLYHQPFSGJQT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=C(O2)Br |
Canonical SMILES | C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=C(O2)Br |
PubChem Compound | 999669 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume